molecular formula C19H22N2O2 B2921721 3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(3-phenylpropyl)urea CAS No. 2097924-87-1

3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(3-phenylpropyl)urea

Cat. No.: B2921721
CAS No.: 2097924-87-1
M. Wt: 310.397
InChI Key: NUOMEEPHBQGYKB-UHFFFAOYSA-N
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Description

The compound “3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(3-phenylpropyl)urea” is a complex organic molecule. It contains a benzofuran moiety, which is a heterocyclic compound . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .


Molecular Structure Analysis

The molecular structure of the compound involves a benzofuran core, which is a fused ring system that combines a benzene ring and a furan ring . The benzofuran moiety in the compound is substituted with a urea group and a phenylpropyl group .

Scientific Research Applications

Synthesis and Biological Activities

  • 5-Lipoxygenase Inhibitory Activities

    Compounds structurally related to benzofuran derivatives have been synthesized and evaluated for their 5-lipoxygenase inhibitory activities. Studies found that certain benzofuran hydroxamic acids are potent inhibitors of the enzyme, suggesting their potential in treating conditions associated with 5-lipoxygenase, such as inflammation. The most potent inhibitors demonstrated significant in vitro and in vivo activities, indicating the therapeutic potential of these compounds in diseases where the 5-lipoxygenase pathway plays a crucial role (Ohemeng et al., 1994).

  • Potential Anticancer Agents

    Research on 1-aryl-3-(2-chloroethyl) ureas and their derivatives, derived from 4-phenylbutyric acid and alkylanilines, revealed their cytotoxicity against human adenocarcinoma cells in vitro. These compounds showed comparable or superior cytotoxicity to chlorambucil, a known anticancer drug, highlighting their potential as novel anticancer agents (Gaudreault et al., 1988).

  • Antimicrobial Activities of Benzofuran Derivatives

    The synthesis of benzofuran aryl ureas and carbamates has been reported, with these compounds being screened for antimicrobial activities. This research demonstrates the potential of benzofuran derivatives in developing new antimicrobial agents, contributing to the fight against resistant microbial strains (Kumari et al., 2019).

  • DNA-Topoisomerase Inhibition for Anticancer Therapy

    New series of asymmetric ureas and thioureas were synthesized and evaluated for their cytotoxic effects and ability to inhibit DNA topoisomerases, enzymes crucial for DNA replication. These compounds exhibited promising antiproliferative action, indicating their potential as anticancer drugs (Esteves-Souza et al., 2006).

Future Directions

Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Therefore, “3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(3-phenylpropyl)urea” and similar compounds could potentially be explored for their antimicrobial properties in future research.

Mechanism of Action

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

It is known that benzofuran derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some benzofuran derivatives have been found to inhibit the growth of cancer cells, suggesting that they may interfere with cell division or survival pathways .

Biochemical Pathways

Given the broad range of biological activities exhibited by benzofuran compounds, it is likely that multiple pathways are affected . These could include pathways related to cell growth and survival, oxidative stress response, and viral replication, among others.

Pharmacokinetics

The bioavailability of benzofuran derivatives has been a target of recent compounds, with improvements allowing for once-daily dosing . This suggests that these compounds can be effectively absorbed and distributed within the body, metabolized to exert their effects, and eventually excreted.

Result of Action

Based on the known activities of benzofuran derivatives, the compound may induce changes in cell growth and survival, potentially leading to the death of cancer cells or the inhibition of bacterial or viral replication .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of benzofuran derivatives .

Properties

IUPAC Name

1-(2,3-dihydro-1-benzofuran-3-ylmethyl)-3-(3-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c22-19(20-12-6-9-15-7-2-1-3-8-15)21-13-16-14-23-18-11-5-4-10-17(16)18/h1-5,7-8,10-11,16H,6,9,12-14H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUOMEEPHBQGYKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2O1)CNC(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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